6-Tert-butylspiro[2.5]octan-1-amine
CAS No.:
Cat. No.: VC20202838
Molecular Formula: C12H23N
Molecular Weight: 181.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N |
|---|---|
| Molecular Weight | 181.32 g/mol |
| IUPAC Name | 6-tert-butylspiro[2.5]octan-2-amine |
| Standard InChI | InChI=1S/C12H23N/c1-11(2,3)9-4-6-12(7-5-9)8-10(12)13/h9-10H,4-8,13H2,1-3H3 |
| Standard InChI Key | BMQFRGPVEGCAHK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1CCC2(CC1)CC2N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s defining feature is its spiro[2.5]octane core, where a cyclopropane ring is fused to a cyclohexane ring via a shared spiro carbon atom. The tert-butyl group at the 6-position introduces steric bulk, influencing both reactivity and conformational stability. The amine group at the 1-position participates in hydrogen bonding and serves as a potential site for derivatization.
Table 1: Key Identifiers of 6-Tert-butylspiro[2.5]octan-1-amine
| Property | Value |
|---|---|
| CAS Number | 1248798-85-7 |
| Molecular Formula | |
| Molecular Weight | 181.32 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
Spectroscopic Characterization
While experimental data on spectroscopic properties (e.g., NMR, IR) remain limited, computational models predict distinctive signals arising from the spirocyclic framework. The cyclopropane ring’s strained geometry is expected to produce upfield-shifted -NMR signals for axial protons, while the tert-butyl group’s methyl protons would appear as a singlet near 1.2 ppm .
Synthesis and Mechanistic Insights
Synthetic Routes
The primary synthesis involves C()–H bond oxygenation using ethyl(trifluoromethyl)dioxirane (ETFDO) as the oxidizing agent. Manganese complexes with aminopyridine ligands catalyze this reaction, enabling selective functionalization of tertiary C–H bonds .
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Catalyst | Mn(aminopyridine) complex |
| Oxidizing Agent | ETFDO |
| Solvent | Hexafluoroisopropanol (HFIP) |
| Temperature | 25°C |
| Reaction Time | 3–48 hours |
Reaction Mechanisms
Experimental and computational studies reveal two competing pathways:
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Radical Pathway: Hydrogen atom transfer from the substrate’s C–H bond to ETFDO generates a carbon-centered radical, which recombines with the hydroxyl radical to form hydroxylated products .
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Cationic Pathway: Electron transfer from the radical intermediate to ETFDO produces a carbocation, which undergoes rearrangement or traps nucleophiles (e.g., water) to yield oxygenated derivatives .
For 6-tert-butylspiro[2.5]octan-1-amine, hyperconjugative interactions between the cyclopropane’s Walsh orbitals and the σ* orbital of the axial C4–H bond lower the activation energy for HAT, favoring hydroxylation at this position with >90% selectivity .
Reactivity and Functionalization
Site-Selective Oxygenation
In reactions with ETFDO, the compound exhibits preferential oxygenation at the axial C4–H bond, yielding 4-hydroxy-6-tert-butylspiro[2.5]octan-1-amine as the major product. Minor pathways involve rearrangements to bicyclo[4.2.0]octan-1-ol derivatives, providing evidence for transient carbocation intermediates .
Table 3: Product Distribution in ETFDO-Mediated Oxygenation
| Substrate | Major Product (% Yield) | Minor Products (% Yield) |
|---|---|---|
| 6-Tert-butylspiro[2.5]octan-1-amine | 4-Hydroxy derivative (72%) | Bicyclo[4.2.0]octan-1-ol (4.8%) |
Solvent Effects
Reactions conducted in hexafluoroisopropanol (HFIP) show enhanced yields of rearranged products compared to acetonitrile, attributed to HFIP’s ability to stabilize cationic intermediates through hydrogen bonding and dielectric effects .
Industrial and Research Applications
Catalysis
The compound serves as a mechanistic probe in studying C–H activation catalysts. Its tert-butyl group’s steric bulk helps differentiate between electronic and steric effects in catalytic cycles .
Material Science
Spirocyclic amines are explored as ligands in metal-organic frameworks (MOFs) due to their conformational stability. Potential applications include gas storage and heterogeneous catalysis.
Structural Analogs and Comparative Analysis
Analogous Spirocyclic Amines
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Spiro[2.5]octan-1-amine: Lacks the tert-butyl group, exhibiting lower steric hindrance and altered reactivity patterns.
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6-Methylspiro[2.5]octan-1-amine: The methyl substituent reduces hyperconjugative stabilization compared to the tert-butyl group, leading to diminished site-selectivity in oxygenation reactions .
Future Research Directions
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Biological Profiling: Systematic evaluation of antimicrobial, anticancer, and neuropharmacological activities.
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Asymmetric Synthesis: Development of enantioselective routes to access chiral spirocyclic amines.
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Computational Modeling: Machine learning approaches to predict reaction outcomes and optimize catalysts.
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